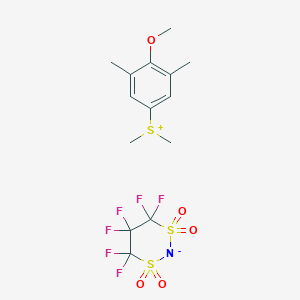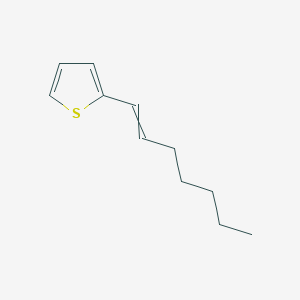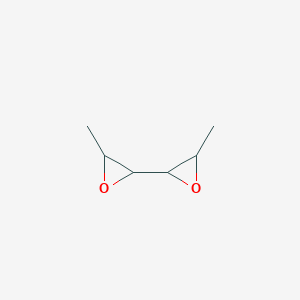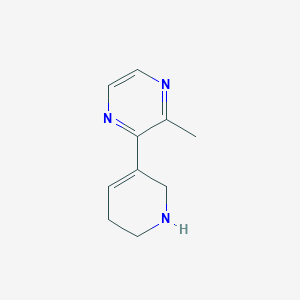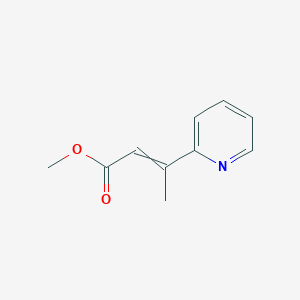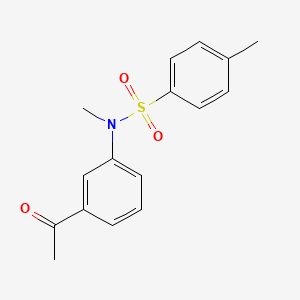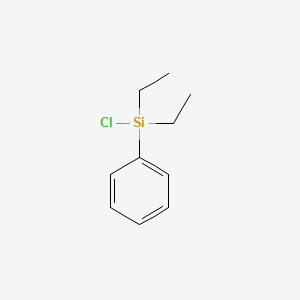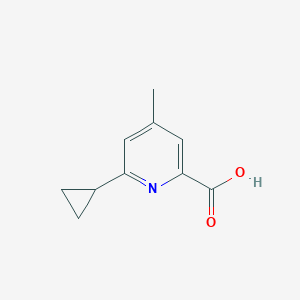
tert-butyl 1-(4-oxocyclohexyl)cyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 1-(4-oxocyclohexyl)cyclopropane-1-carboxylate: is an organic compound with a complex structure that includes a cyclopropane ring, a cyclohexane ring, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl 1-(4-oxocyclohexyl)cyclopropane-1-carboxylate typically involves multiple steps. One common method includes the reaction of cyclohexanone with tert-butyl bromoacetate in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclopropanation using a suitable reagent such as diazomethane or a Simmons-Smith reagent to yield the final product .
Industrial Production Methods: : Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: : tert-butyl 1-(4-oxocyclohexyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various esters and amides.
Scientific Research Applications
Chemistry: : In chemistry, tert-butyl 1-(4-oxocyclohexyl)cyclopropane-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: : In biological and medical research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs targeting specific enzymes or receptors .
Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-butyl 1-(4-oxocyclohexyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyclopropane ring and the carbonyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 4-oxocyclohexane-1-carboxylate
- tert-butyl methyl(4-oxocyclohexyl)carbamate
- tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness: : tert-butyl 1-(4-oxocyclohexyl)cyclopropane-1-carboxylate is unique due to the presence of both a cyclopropane ring and a cyclohexane ring in its structure. This combination of rings imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its reactivity and stability are influenced by the steric and electronic effects of these rings, setting it apart from other similar compounds.
Properties
Molecular Formula |
C14H22O3 |
|---|---|
Molecular Weight |
238.32 g/mol |
IUPAC Name |
tert-butyl 1-(4-oxocyclohexyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C14H22O3/c1-13(2,3)17-12(16)14(8-9-14)10-4-6-11(15)7-5-10/h10H,4-9H2,1-3H3 |
InChI Key |
VXCDRUDOILMMMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC1)C2CCC(=O)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


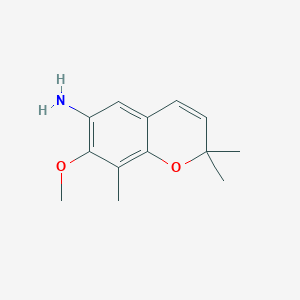
![4-Methoxy-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13990387.png)
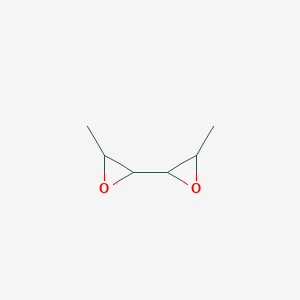
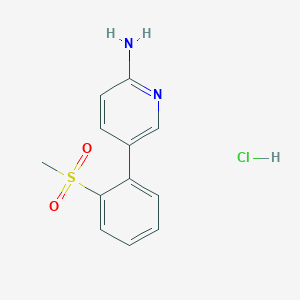
![2-[4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butyl]isoindole-1,3-dione](/img/structure/B13990395.png)
